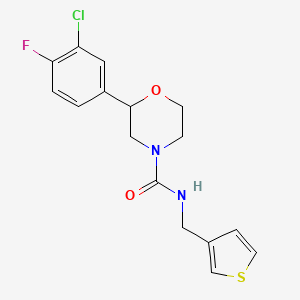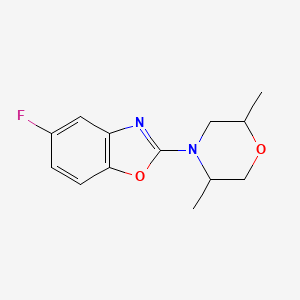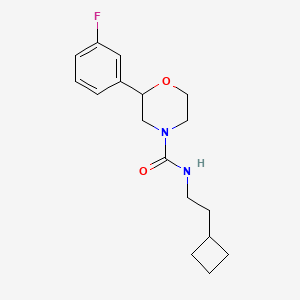![molecular formula C20H27N3O B6627664 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)
2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound that has been extensively studied for its pharmacological properties.2.1]nonan-3-yl)ethanone.
Mecanismo De Acción
The mechanism of action of 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood. However, it has been proposed that the compound acts by modulating various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. The compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for its target molecules, which makes it an ideal tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One direction is to further elucidate the mechanism of action of the compound and identify its target molecules. This can help in the development of more specific and potent derivatives of the compound. Another direction is to study the potential use of the compound in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Finally, the compound can be studied for its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The mechanism of action of the compound is not fully understood, but it has been proposed to act by modulating various signaling pathways in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is a complex process that involves several steps. The initial step involves the synthesis of 9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-amine, which is then coupled with indole-2-carboxylic acid to form the final product. The synthesis method has been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
2-indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15(2)23-17-7-8-18(23)13-22(12-10-17)20(24)14-21-11-9-16-5-3-4-6-19(16)21/h3-6,9,11,15,17-18H,7-8,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZYOVMWFSTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627596.png)
![2-(3,4-difluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627600.png)
![N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)

![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide](/img/structure/B6627652.png)
![2-(3,4-difluorophenyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627658.png)
![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)
![2-(3,4-difluorophenyl)-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627675.png)
